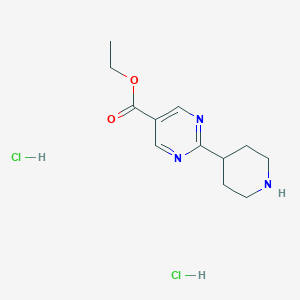

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride is a compound that falls within the category of pyrimidine derivatives, which are known for their diverse range of biological activities. The pyrimidine ring is a crucial structural motif present in many pharmaceutical agents, and modifications to this core structure can lead to compounds with significant antibacterial properties, as seen in the synthesis of various pyrido(2,3-d)pyrimidine derivatives . These compounds have shown promising activity against gram-negative bacteria, including Pseudomonas aeruginosa, which is more potent than piromidic acid, a known antibacterial agent .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions or stepwise construction of the heterocyclic core. For instance, a series of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives were prepared from 2-methylthio derivatives through displacement reactions with piperazines . Another example is the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved via a one-pot, three-component condensation under mild conditions . These methods highlight the versatility and adaptability of pyrimidine synthesis to produce a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray diffraction crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Spectroscopic methods like FT-IR, 1H, and 13C NMR are also employed to characterize these compounds further and confirm their structures . Density functional theory (DFT) calculations can be used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data to validate the synthesized structures .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, the reaction of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate with hydrazines resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . These reactions demonstrate the reactivity of the pyrimidine ring and its potential to generate diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's biological activity and pharmacokinetics. For instance, the presence of electron-donating or electron-withdrawing groups can impact the acidity or basicity of the pyrimidine nitrogen atoms, which in turn can influence the compound's reactivity and interaction with biological targets .

科学的研究の応用

Synthesis of Complex Compounds

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride is used in the synthesis of various complex compounds. For instance, it is involved in the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, showcasing its role in creating novel chemical structures (Paronikyan et al., 2016).

Development of Antituberculosis Agents

This compound has been used in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized, showing the compound's potential in developing antituberculosis drugs (Jeankumar et al., 2013).

Key Intermediate in Deoxycytidine Kinase Inhibitors

This compound serves as a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, crucial in the development of new classes of cancer treatment drugs (Zhang et al., 2009).

Synthesis of Benzothiazole Derivatives

The compound is utilized in the synthesis of new Piperidine Substituted Benzothiazole Derivatives, indicating its role in creating compounds with potential biological activities, such as antibacterial and antifungal properties (Shafi et al., 2021).

Preparation of Methanone Hydrochloride

It's also used in the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a compound potentially valuable in pharmaceutical synthesis (Zheng Rui, 2010).

Anticancer Agent Research

The compound aids in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents, showcasing its importance in medicinal chemistry (Rehman et al., 2018).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;;/h7-9,13H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIORQFYLSEUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3002527.png)

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)

![3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002533.png)

![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)

![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)